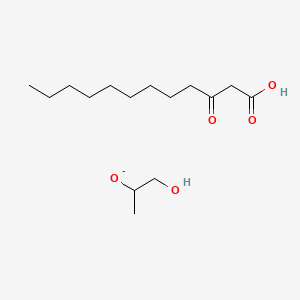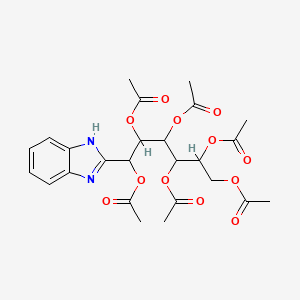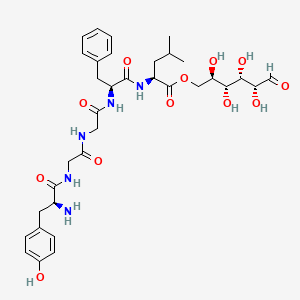
2-Amino-N,N,N',N'-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is a complex organic compound with a molecular formula of C24H30N4O5 and a molecular weight of 454.52 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyl, and carbonyl groups. It has significant applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves multiple steps. One common method includes the reaction of 2-amino-4,6-dimethylphenol with diethyl oxalate to form an intermediate, which is then reacted with ethylamine under controlled conditions to yield the final product . The reaction conditions typically involve refluxing in an organic solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylic acid bis-diethylamide: Similar structure but different functional groups.
3,10,12-trimethyl-2-amino-N,N,N’,N’-tetraethyl-phenoxazine: Similar core structure with additional methyl groups.
Uniqueness
2-Amino-N,N,N’,N’-tetraethyl-7-hydroxy-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and physical properties.
Propriétés
Numéro CAS |
57270-61-8 |
|---|---|
Formule moléculaire |
C24H30N4O5 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-amino-1-N,1-N,9-N,9-N-tetraethyl-3-hydroxy-4,6-dimethyl-7-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C24H30N4O5/c1-7-27(8-2)23(31)14-11-15(29)12(5)21-18(14)26-19-16(24(32)28(9-3)10-4)17(25)20(30)13(6)22(19)33-21/h11,30H,7-10,25H2,1-6H3 |
Clé InChI |
LOQXKYAWUVNORV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=O)C(=C2C1=NC3=C(O2)C(=C(C(=C3C(=O)N(CC)CC)N)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)








![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
